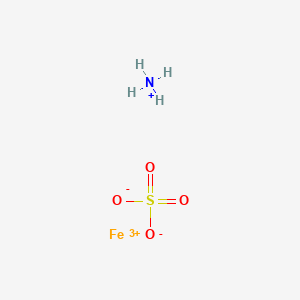
Azanium;iron(3+);sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a pale violet crystalline solid that is soluble in water. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium iron(III) sulfate can be synthesized through the reaction of iron(III) chloride with ammonium sulfate in an aqueous solution. The reaction proceeds as follows: \[ FeCl_3 + (NH_4)_2SO_4 + 12H_2O \rightarrow FeNH_4(SO_4)_2 \cdot 12H_2O + 3HCl \]
Industrial Production Methods: In industrial settings, ammonium iron(III) sulfate is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium iron(III) sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium iron(III) sulfate can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to iron(II) sulfate under specific conditions.
Substitution: It can undergo substitution reactions with other anions in solution.
Major Products Formed:
Oxidation: Products include oxidized forms of the reactants.
Reduction: Iron(II) sulfate is a common product of reduction reactions.
Substitution: Various substituted ammonium salts can be formed.
Aplicaciones Científicas De Investigación
Ammonium iron(III) sulfate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: It is employed in biological studies to investigate the effects of iron on biological systems.
Medicine: It is used in medical research to study its potential therapeutic effects.
Industry: It is utilized in industrial processes, such as water treatment and as a mordant in dyeing fabrics.
Mecanismo De Acción
The mechanism by which ammonium iron(III) sulfate exerts its effects involves its ability to interact with biological molecules and pathways. It can bind to proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ferric chloride (FeCl3)
Ferric nitrate (Fe(NO3)3)
Iron(III) sulfate (Fe2(SO4)3)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
FeH4NO4S+2 |
|---|---|
Peso molecular |
169.95 g/mol |
Nombre IUPAC |
azanium;iron(3+);sulfate |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+3;;/p-1 |
Clave InChI |
YCOBRFCKGHBIOI-UHFFFAOYSA-M |
SMILES canónico |
[NH4+].[O-]S(=O)(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)

![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)


![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)

![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
